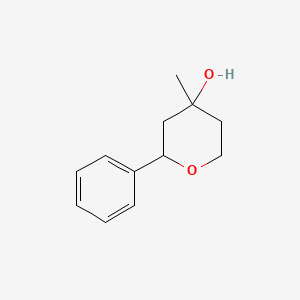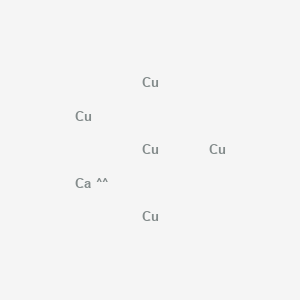
Einecs 234-313-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing calcium copper titanate, each with its own advantages and disadvantages. Some of the commonly employed techniques include:
Microwave-assisted synthesis: This method uses microwave radiation to heat the reactants, resulting in faster reaction times and improved product purity.
Industrial Production Methods
In industrial settings, the solid-state reaction method is commonly used due to its simplicity and cost-effectiveness. advanced techniques such as sol-gel and microwave-assisted synthesis are also employed to achieve better control over the material’s properties and to produce high-purity calcium copper titanate .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium copper titanate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ions are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the copper ions are reduced to lower oxidation states.
Substitution: Calcium copper titanate can undergo substitution reactions, where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state copper compounds, while reduction reactions may yield lower oxidation state copper compounds .
Applications De Recherche Scientifique
Calcium copper titanate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which calcium copper titanate exerts its effects is primarily related to its unique electronic and dielectric properties. The compound’s high dielectric constant and colossal permittivity allow it to store and release electrical energy efficiently, making it valuable for use in electronic devices. Additionally, the compound’s perovskite structure enables it to exhibit magnetoelectric coupling effects under an external magnetic field, opening up possibilities for multifunctional devices .
Comparaison Avec Des Composés Similaires
Calcium copper titanate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
11091-65-9 |
|---|---|
Formule moléculaire |
CaCu5 |
Poids moléculaire |
357.81 g/mol |
Nom IUPAC |
calcium;copper |
InChI |
InChI=1S/Ca.5Cu |
Clé InChI |
YSDQBJLLKLEDGX-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


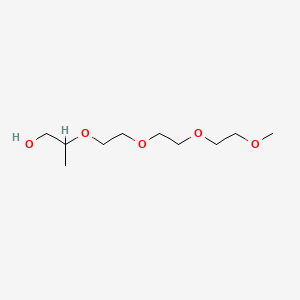

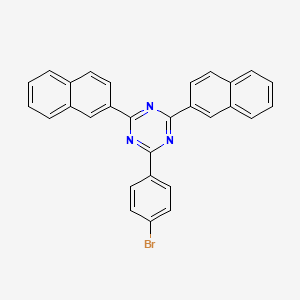

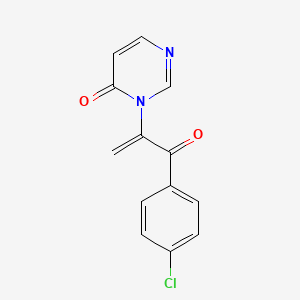
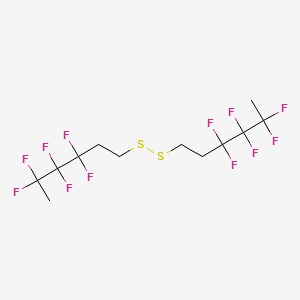

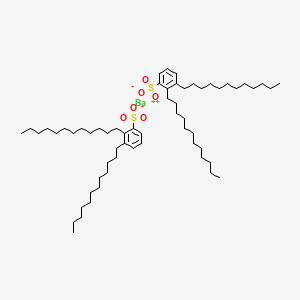
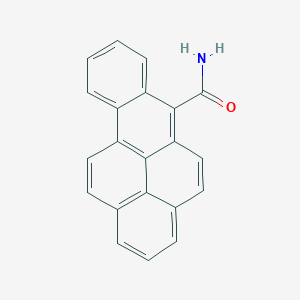
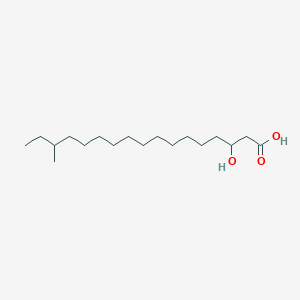
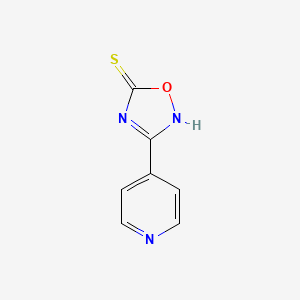
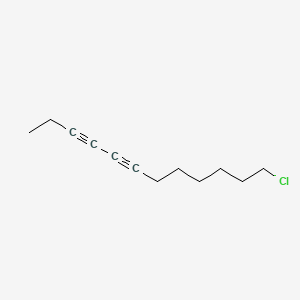
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
